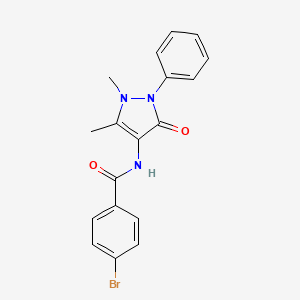![molecular formula C17H21N3O3 B6637036 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-3 pathway. It has also been suggested that the compound inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce the viability of cancer cells and induce apoptosis. It has also been shown to reduce the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, it has been found to have potential applications in various fields of scientific research. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which would provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, studies are needed to investigate its antimicrobial activity against various bacterial and fungal strains. Finally, more research is needed to explore its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone involves the reaction of 1-(5-phenyl-1,3-oxazol-2-yl)ethanone with piperazine in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(19-7-9-20(10-8-19)16(22)12-21)17-18-11-15(23-17)14-5-3-2-4-6-14/h2-6,11,13,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKLWVAGLYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)N3CCN(CC3)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6636968.png)

![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)